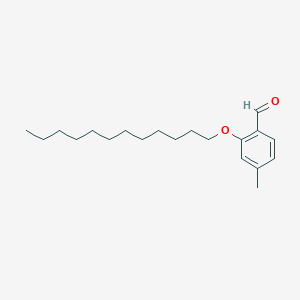
2-(Dodecyloxy)-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecyloxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C16H34O3 It is characterized by the presence of a dodecyloxy group and a methyl group attached to a benzaldehyde core
Métodos De Preparación
The synthesis of 2-(Dodecyloxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with dodecanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(Dodecyloxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dodecyloxy group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Dodecyloxy)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dodecyloxy)-4-methylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
2-(Dodecyloxy)-4-methylbenzaldehyde can be compared with other similar compounds such as:
2-(Dodecyloxy)benzonitrile: Exhibits liquid crystalline behavior and has applications in display technologies.
2-(Dodecyloxy)ethanol: Used as a surfactant and in the production of detergents. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and physical properties.
Propiedades
Número CAS |
138001-95-3 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-dodecoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-15-22-20-16-18(2)13-14-19(20)17-21/h13-14,16-17H,3-12,15H2,1-2H3 |
Clave InChI |
RMYNQTHMLOPQEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=CC(=C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




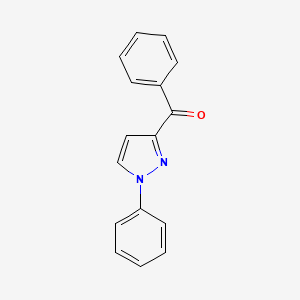
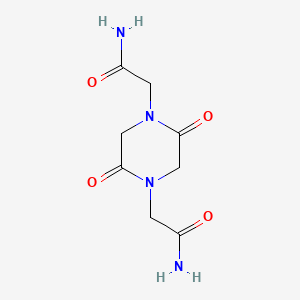
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
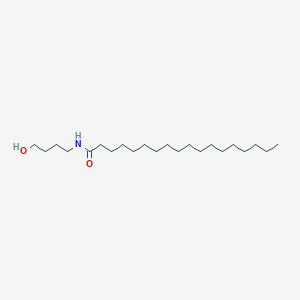
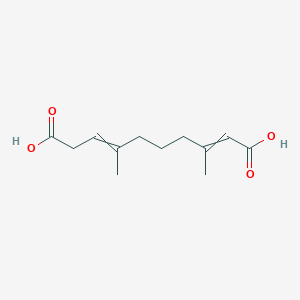

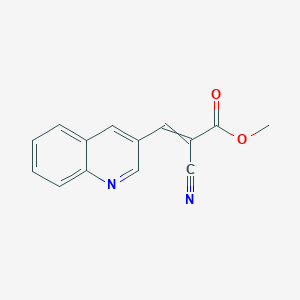

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
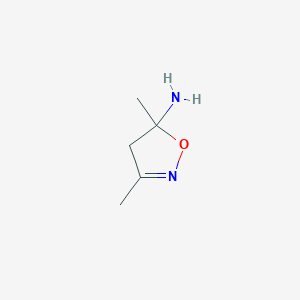
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
